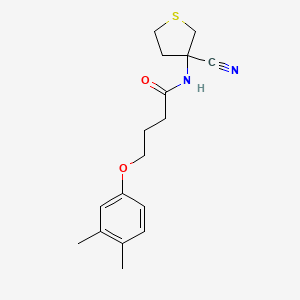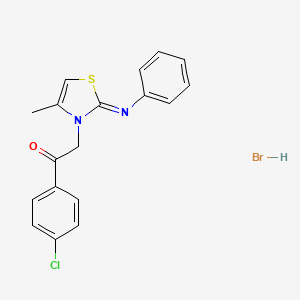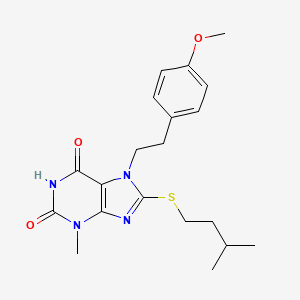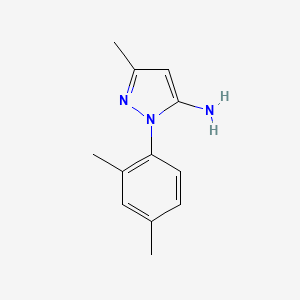
N-((4-(二甲胺基)-6-甲氧基-1,3,5-三嗪-2-基)甲基)-2,3,4-三氟苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of triazine derivatives, including compounds related to N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide, often involves nucleophilic substitution reactions and the use of isocyanides and semicarbazones in Ugi reactions. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides involves Ugi reactions followed by treatment with sodium ethoxide, showcasing the synthetic routes available for triazine derivatives (Sañudo et al., 2006).
Molecular Structure Analysis
The molecular structure of triazine compounds has been elucidated through X-ray diffraction and DFT studies, indicating the planarity and conjugation within the molecular framework. These studies help in understanding the electron distribution and potential reactivity of the molecule (Geng et al., 2023).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, including thermal decomposition and reactions with diazomethane to form O-methyl derivatives. These reactions are essential for modifying the chemical structure and studying the reactivity of such compounds (Dovlatyan & Dovlatyan, 1980).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties can be determined using techniques like X-ray diffraction and are influenced by the molecular structure and intermolecular interactions within the crystal lattice (Lu et al., 2004).
Chemical Properties Analysis
The chemical properties of triazine derivatives, including reactivity, stability, and interactions with other chemicals, are fundamental for their utilization in chemical synthesis and potential applications. Studies involving electro-oxidation and thermolysis provide insights into these properties and the mechanisms of their reactions (Cariou et al., 1993).
科学研究应用
腐蚀抑制
研究表明,与N-((4-(二甲基氨基)-6-甲氧基-1,3,5-三嗪-2-基)甲基)-2,3,4-三氟苯甲酰胺结构相似的三嗪衍生物已被研究其在酸性环境中对低碳钢的腐蚀抑制性能。这些化合物表现出显著的抑制效率,归因于它们在金属表面的吸附,暗示了在保护金属基础设施免受腐蚀方面的潜在应用 (Singh et al., 2018)。
微生物代谢和环境安全
另一项研究关注三氟磺苯甲酮,这是一种与N-((4-(二甲基氨基)-6-甲氧基-1,3,5-三嗪-2-基)甲基)-2,3,4-三氟苯甲酰胺相关的化合物,探讨了它的微生物代谢,揭示了它被链霉菌快速降解。这表明具有类似结构的化合物可能在环境中是安全的,因为它们会迅速降解,最大程度地减少潜在的生态影响 (Dietrich et al., 1995)。
合成和药理活性
已进行了新型N-[[二烷氨基)乙氧基]苯甲基]苯甲酰胺衍生物的合成和药理活性检验,这些衍生物在结构上与N-((4-(二甲基氨基)-6-甲氧基-1,3,5-三嗪-2-基)甲基)-2,3,4-三氟苯甲酰胺相关。其中一种衍生物表现出平衡的胃肠促动力和抗恶心活性,突显了这类化合物在开发新的治疗剂方面的潜力 (Sakaguchi et al., 1992)。
5-羟色胺受体拮抗
一项关于设计和合成6-氯-3,4-二氢-4-甲基-2H-1,4-苯并噁嗪-8-甲酰胺衍生物的研究,这些衍生物与N-((4-(二甲基氨基)-6-甲氧基-1,3,5-三嗪-2-基)甲基)-2,3,4-三氟苯甲酰胺结构相似,显示出强效的5-羟色胺-3 (5-HT3)受体拮抗活性。这表明这类化合物在治疗与5-羟色胺调节相关的疾病方面具有潜在应用 (Kuroita et al., 2010)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2,3,4-trifluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2/c1-22(2)13-19-9(20-14(21-13)24-3)6-18-12(23)7-4-5-8(15)11(17)10(7)16/h4-5H,6H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBWFXRLDJHJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(C(=C(C=C2)F)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

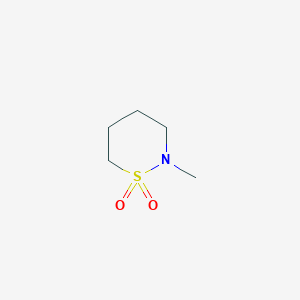
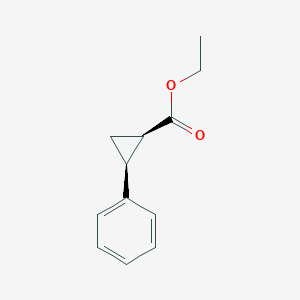

![N1-(2-morpholinoethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2483856.png)
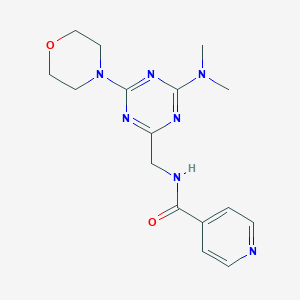

![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2483861.png)
![N-(2-hydroxyethyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2483862.png)
